molecular formula C11H12BrF2NO2 B6616354 Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate CAS No. 1394130-18-7

Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate

Cat. No.: B6616354
CAS No.: 1394130-18-7
M. Wt: 308.12 g/mol
InChI Key: JQXHQUZTINRUNF-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate is an organic compound with the molecular formula C11H12BrF2NO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromo-2,6-difluorophenyl)carbamate typically involves the reaction of 4-bromo-2,6-difluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-2,6-difluoroaniline+tert-butyl chloroformatetert-butyl (4-bromo-2,6-difluorophenyl)carbamate+HCl\text{4-bromo-2,6-difluoroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-bromo-2,6-difluoroaniline+tert-butyl chloroformate→tert-butyl (4-bromo-2,6-difluorophenyl)carbamate+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.

Major Products Formed:

    Substitution: Formation of methoxy or tert-butoxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-2,6-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

  • Tert-butyl (4-bromo-2,5-difluorophenyl)carbamate
  • Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
  • 4-Bromo-2,6-di-tert-butylphenol

Comparison:

  • Tert-butyl (4-bromo-2,5-difluorophenyl)carbamate: Similar in structure but differs in the position of the fluorine atoms. This difference can affect its reactivity and interaction with biological targets.
  • Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate: Also similar but with different fluorine atom positions, leading to variations in chemical behavior and applications.
  • 4-Bromo-2,6-di-tert-butylphenol: Lacks the carbamate group, making it less reactive in certain chemical reactions but useful as an antioxidant in industrial applications.

Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it valuable for diverse research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(4-bromo-2,6-difluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXHQUZTINRUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394130-18-7
Record name tert-butyl N-(4-bromo-2,6-difluorophenyl)carbamate
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